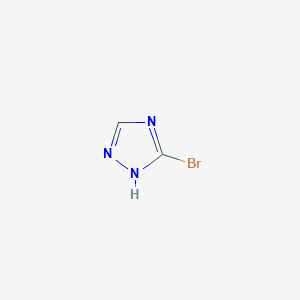

3-Bromo-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIZISRHAQPAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223661 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-33-1 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-1,2,4-triazole

Introduction

This compound (CAS No: 7343-33-1) is a halogenated heterocyclic compound that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1] Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a reactive bromine atom—endow it with versatile chemical reactivity and significant biological potential. This scaffold is a key component in a variety of bioactive molecules, including antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]

A thorough understanding of the is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its handling, synthetic utility, and the biological performance of its derivatives. This guide provides a comprehensive analysis of its core properties, supported by experimental protocols and field-proven insights, to empower its effective application in research and development.

Caption: Molecular structure and tautomeric equilibrium of this compound.

Part 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂BrN₃ | [1][2] |

| Molecular Weight | 147.96 g/mol | [1][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 187-197 °C | [1][4][5] |

| Boiling Point | 295.4 °C (Predicted) | [1][5] |

| pKa | 7.84 ± 0.20 (Predicted) | [2][5] |

| LogP (Octanol/Water) | 0.57 | [1] |

| Solubility | Sparingly soluble in water | [2] |

| Density | ~2.1 g/cm³ (Predicted) | [1][5] |

In-Depth Analysis of Key Properties

Structure and Tautomerism this compound features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the 3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the this compound and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-bromo-1H tautomer is the most commonly depicted form in chemical literature and databases. Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and binding interactions in biological targets.

Thermal Properties The compound has a relatively high melting point, reported in the range of 187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the compound may decompose upon heating.[7] Its thermal stability is an important consideration for designing synthetic reactions, particularly those requiring elevated temperatures.

Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that this compound is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount importance in drug development. The pKa determines the ionization state of the molecule at physiological pH (around 7.4), which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 0.57, this compound exhibits balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it facilitates passage through biological membranes without causing poor aqueous solubility. This value serves as a baseline for designing derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Characteristic Features |

| ¹H NMR | A singlet for the C5-H proton, typically downfield. A broad singlet for the N1-H proton. |

| ¹³C NMR | Two signals for the aromatic carbons (C3 and C5). |

| IR Spectroscopy | Absorption bands for N-H stretching, C-H stretching, and C=N/C-N ring vibrations. |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[10] |

Expertise in Interpretation:

-

Mass Spectrometry: The most definitive initial identification often comes from mass spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that immediately confirms the presence and number of bromine atoms in the molecule.

-

NMR Spectroscopy: ¹H NMR confirms the presence of the single proton on the triazole ring. The chemical shift provides information about the electronic environment. The broadness of the N-H signal is typical and its position can be solvent-dependent.

Part 3: Reactivity and Stability

Chemical Reactivity this compound is a versatile synthetic intermediate primarily due to two reactive sites: the C-Br bond and the N-H bond.

-

C-Br Bond Reactivity: The bromine atom is a good leaving group and readily participates in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam couplings.[3] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the triazole ring. This versatility has been exploited to build libraries of compounds for structure-activity relationship (SAR) studies.[3]

-

N-H Bond Reactivity: The acidic proton on the ring nitrogen can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.

Chemical Stability The compound is generally stable under standard laboratory conditions. However, caution is advised in reactions involving high temperatures and strong bases, as these conditions can sometimes trigger undesirable side reactions involving the halogen substituent.[3] It is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.[4] Appropriate personal protective equipment should be used during handling.

Part 4: Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key . These protocols are designed to be self-validating and reflect best practices in the field.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination in the pharmaceutical industry. Unlike traditional visual methods, it provides a highly accurate and reproducible melting temperature (T_onset and T_peak). Furthermore, the shape and sharpness of the endothermic peak offer critical information about the sample's purity; impurities typically lead to peak broadening and a depression of the melting point.[11]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm. The onset temperature is the intersection of the baseline with the leading edge of the peak, while the peak maximum is also recorded.

Caption: Workflow for determining melting point using DSC.

Protocol 2: Determination of pKa by Potentiometric Titration

Causality: While computational tools provide useful pKa estimates, experimental determination is crucial for accurate ADME modeling and for understanding pH-dependent solubility. Potentiometric titration is a robust and direct method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to determine the pKa in pure water.

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Titration:

-

Place the sample solution in a jacketed beaker at a constant temperature (25 °C).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely locate the equivalence point.

Caption: Workflow for determining pKa via potentiometric titration.

Protocol 3: Determination of LogP by the Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the traditional and most reliable method for determining the LogP value. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a foundational parameter for predicting drug absorption and distribution. Its simplicity and directness make it a self-validating system for lipophilicity assessment.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for determining LogP via the shake-flask method.

Conclusion

This compound is a molecule of significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties—a stable crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows for systematic structural modification to optimize biological activity and pharmacokinetic properties. This guide has provided the foundational knowledge and experimental framework necessary for researchers to confidently and effectively utilize this compound in their scientific endeavors. Future investigations into its solid-state chemistry, such as polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical development.

References

-

PubChem. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. Available from: [Link]

-

Das, D., Chakrabarti, S., Ghoshal, N., & Das, S. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 596-602. Available from: [Link]

-

Asiri, A. M., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-bromo- (CAS 7343-33-1). Available from: [Link]

-

Asiri, A. M., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PubMed. Available from: [Link]

-

Sadowska, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. Available from: [Link]

-

SpectraBase. 1H-1,2,4-Triazole, 3-bromo- - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

El-Faham, A., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 3(11), 128-143. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

Karkhut, A., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 27(19), 6264. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Taibah University Medical Sciences, 16(6), 811-829. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

Pieszczek, E., et al. (2013). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Available from: [Link]

-

Al-Sanea, M. M., et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available from: [Link]

-

PubChem. 1H-1,2,4-Triazole. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7343-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 7343-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ijsr.net [ijsr.net]

- 7. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-1H-1,2,4-triazole (CAS Number: 7343-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1H-1,2,4-triazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. The document delineates its chemical and physical properties, spectral characteristics, and safety information. Furthermore, it delves into its synthesis, chemical reactivity with a focus on cross-coupling reactions, and the biological significance of its derivatives, offering valuable insights for researchers engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS: 7343-33-1) is a halogenated derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the bromine atom at the 3-position imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized triazole derivatives.[1] Its utility is particularly pronounced in the field of drug discovery, where the 1,2,4-triazole scaffold is a common feature in many approved pharmaceuticals.[2] This guide serves as a detailed resource for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 7343-33-1 | [3] |

| Molecular Formula | C₂H₂BrN₃ | [3] |

| Molecular Weight | 147.96 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 187-189 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water | [1] |

| Purity | Typically ≥95% or ≥98% | [3][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Below are the key spectral data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~8.5 (broad singlet) | s | C5-H |

| ~14.5 (very broad singlet) | s | N-H | ||

| ¹³C NMR | DMSO-d₆ | ~145 | C5 | |

| ~130 | C3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broadness of the N-H peak is characteristic and due to quadrupole broadening and exchange. The ¹³C NMR shows two distinct signals for the two carbon atoms in the triazole ring.[5][6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~3000-2500 | Broad | N-H stretching (hydrogen-bonded) |

| ~1530 | Medium | C=N stretching |

| ~1480 | Medium | N-N stretching |

| ~1260 | Strong | Ring vibrations |

| ~1065 | Medium | In-plane N-H bending |

The broad N-H stretching band is indicative of intermolecular hydrogen bonding in the solid state. The peaks in the fingerprint region are characteristic of the triazole ring structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Electron Ionization (EI) | 147/149 (Isotopic pattern for Br) | 68 (Loss of Br), 41 (Loss of Br and HCN) |

The mass spectrum typically shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation often involves the loss of the bromine atom and subsequent cleavage of the triazole ring.[9]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of 1H-1,2,4-triazole.

Caption: Synthesis of this compound.

Experimental Protocol: Bromination of 1H-1,2,4-triazole

This protocol is a general representation and may require optimization based on laboratory conditions.

Materials:

-

1H-1,2,4-triazole

-

Bromine

-

Water

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

Dissolve 1H-1,2,4-triazole in water in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully neutralize the excess bromine and hydrobromic acid formed with a dilute solution of sodium hydroxide until the solution is neutral to slightly basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Chemical Reactivity and Synthetic Applications

The bromine atom on the triazole ring is a versatile handle for a variety of chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 3-substituted-1H-1,2,4-triazoles.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

-

Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.

-

Solvent: Dioxane/water, toluene/water, or DMF.

This reaction is instrumental in the synthesis of biaryl compounds containing a triazole linker, which are of interest in medicinal chemistry and materials science.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds. This compound can be coupled with a variety of amines, amides, and phenols to introduce nitrogen and oxygen functionalities at the 3-position of the triazole ring.[1]

Typical Reaction Conditions:

-

Copper Catalyst: Cu(OAc)₂, CuI, or other copper salts.

-

Ligand (optional): Pyridine, 1,10-phenanthroline, or other nitrogen-based ligands.

-

Base: Et₃N, DBU, or other organic bases.

-

Solvent: Dichloromethane, toluene, or DMF.

-

Atmosphere: Often performed in the presence of air or oxygen as the oxidant.[2][12]

This methodology is particularly valuable for the synthesis of libraries of compounds for biological screening.

Biological Significance and Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making it a privileged scaffold in drug discovery.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, di-arylated 1,2,4-triazoles synthesized from this compound have shown promising in vitro activity against breast cancer cell lines.[2] The triazole core can act as a pharmacophore that interacts with various biological targets.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents (e.g., fluconazole). Derivatives of this compound have also been explored for their antimicrobial and antifungal properties.[1] The ability to readily functionalize the 3-position allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various microbial strains.[13][14]

Safety Information

It is imperative to handle this compound with appropriate safety precautions.

| Hazard | Description |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive list. Always refer to the Safety Data Sheet (SDS) before handling this chemical.[4]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and the significant biological activities of its derivatives underscore its importance in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound, empowering researchers to effectively and safely utilize it in their pursuit of novel and impactful chemical entities.

References

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

-

The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

SciSpace. Determination of antimicrobial activity of some 1,2,4-triazole derivatives. [Link]

-

ResearchGate. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. [Link]

-

Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

PubMed Central. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. [Link]

-

ResearchGate. Chan–Lam coupling reactions: Synthesis of heterocycles. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

PubMed Central. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

ResearchGate. Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

PubMed Central. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

ResearchGate. Figure S2. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of... [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. [Link]

-

researchmap. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers. [Link]

-

ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]

-

MDPI. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

-

PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Pharmaffiliates. CAS No : 56616-92 | Product Name : 3-Bromo-1-methyl-1H-1,2,4-triazole. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

Sources

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 7343-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

spectral data analysis of 3-Bromo-1H-1,2,4-triazole

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Bromo-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 7343-33-1) is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique reactivity conferred by its bromine substituent and triazole core.[1][2] The triazole nucleus is a key component in a wide array of therapeutically significant agents, known for antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound, designed for researchers and drug development professionals. We will explore the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in an integrated approach to confident structural verification.

Foundational Principles of Spectroscopic Characterization

The unambiguous identification of a molecule like this compound, with its molecular formula C₂H₂BrN₃ and molecular weight of approximately 147.96 g/mol , relies on a multi-faceted analytical approach.[6][7] No single technique provides a complete picture; instead, we integrate data from various methods, each probing different aspects of the molecular structure.

-

Mass Spectrometry (MS) provides the molecular weight and elemental composition via high-resolution analysis, while its fragmentation patterns offer clues to the molecule's connectivity.

-

Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies, such as N-H and C=N bonds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides similar information for the carbon atoms.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. tsijournals.com [tsijournals.com]

- 5. ijrpc.com [ijrpc.com]

- 6. 1H-1,2,4-Triazole, 3-bromo- [webbook.nist.gov]

- 7. PubChemLite - this compound (C2H2BrN3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

The Synthesis of 3-Bromo-1H-1,2,4-triazole: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Methodologies

Introduction: The Significance of 3-Bromo-1H-1,2,4-triazole in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1] Its unique structural features, including the presence of a reactive bromine atom and the versatile 1,2,4-triazole core, make it an invaluable synthon for the construction of a diverse array of biologically active molecules. The triazole moiety is known to participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of a drug candidate, while the bromo substituent serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and comparative analyses to aid researchers in its efficient preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two principal strategies: the diazotization of an amino precursor followed by a Sandmeyer-type reaction, and the direct electrophilic bromination of the 1,2,4-triazole ring. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

| Synthetic Strategy | Starting Material | Key Reagents | General Yields | Key Advantages | Potential Challenges |

| Diazotization-Sandmeyer Reaction | 3-Amino-1H-1,2,4-triazole | NaNO₂, HBr, CuBr | Moderate to Good | High regioselectivity, well-established methodology. | Handling of potentially unstable diazonium salts, use of copper reagents. |

| Direct Bromination | 1H-1,2,4-triazole | Br₂, N-Bromosuccinimide (NBS) | Variable | Atom-economical, potentially fewer steps. | Risk of over-bromination (di- and tri-bromination), regioselectivity can be an issue. |

Detailed Synthetic Protocols and Mechanistic Insights

Method 1: Synthesis via Diazotization and Sandmeyer-Type Reaction of 3-Amino-1H-1,2,4-triazole

This classical approach remains one of the most reliable methods for the regioselective synthesis of this compound. The reaction proceeds through the in-situ formation of a diazonium salt from 3-amino-1H-1,2,4-triazole, which is subsequently displaced by a bromide ion, typically catalyzed by a copper(I) salt.

Reaction Pathway:

Figure 1: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol:

Materials:

-

3-Amino-1H-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1H-1,2,4-triazole in a solution of hydrobromic acid at 0-5 °C with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for safety and to maximize the yield of the desired product.

-

Copper(I) Catalyst: Copper(I) bromide facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which is essential for the displacement of the diazonium group with the bromide ion.

Method 2: Direct Bromination of 1H-1,2,4-triazole

Direct bromination offers a more atom-economical route to halogenated triazoles. However, controlling the regioselectivity and the degree of bromination can be challenging. The use of a suitable brominating agent and careful control of reaction conditions are paramount to favor the formation of the desired mono-bromo product.

Reaction Pathway:

Figure 2: Synthetic pathway for direct bromination of 1H-1,2,4-triazole.

Experimental Protocol:

Materials:

-

1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetonitrile or Dichloromethane

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Slowly add a solution of N-bromosuccinimide (or a stoichiometric amount of bromine) in the same solvent to the triazole solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of mono- and di-brominated triazoles.

-

Purify the desired this compound using column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, and it can provide a more controlled bromination.

-

Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the 1H-1,2,4-triazole is critical to minimize the formation of the undesired 3,5-dibromo-1H-1,2,4-triazole byproduct.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂H₂BrN₃ |

| Molecular Weight | 147.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 187-189 °C |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H), ~14.0 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ ~145, ~150 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Conclusion: Selecting the Optimal Synthetic Route

The choice between the Sandmeyer-type reaction and direct bromination for the synthesis of this compound will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the purification capabilities. The Sandmeyer approach generally offers higher regioselectivity, while direct bromination can be more atom-economical if the separation of byproducts is manageable. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.

References

-

ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

NIST WebBook. 1H-1,2,4-Triazole, 3-bromo-. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

Sources

The Emergence of a Versatile Heterocycle: A Technical Guide to 3-Bromo-1H-1,2,4-triazole

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development, the 1,2,4-triazole ring system stands as a privileged scaffold. Its unique electronic properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a cornerstone in the design of a multitude of bioactive molecules. From the pioneering antifungal agents that revolutionized the treatment of systemic mycoses to the highly effective herbicides and fungicides that safeguard global crop yields, the influence of the 1,2,4-triazole moiety is undeniable.

This guide focuses on a particularly valuable derivative: 3-Bromo-1H-1,2,4-triazole. The introduction of a bromine atom onto the triazole core at the 3-position creates a highly versatile and reactive building block. This single halogen atom serves as a strategic linchpin, enabling a diverse array of subsequent chemical transformations, most notably cross-coupling reactions, that allow for the construction of complex molecular architectures. Understanding the history, synthesis, and reactivity of this compound is therefore crucial for researchers and scientists aiming to leverage its potential in the development of novel chemical entities.

The Genesis of this compound: A Story of Synthetic Evolution

While the precise first synthesis of this compound is not prominently documented as a singular landmark discovery, its emergence is intrinsically linked to the broader development of triazole chemistry and the well-established methods of aromatic functionalization. The most logical and widely practiced synthetic route to this compound is through the diazotization of the readily available 3-amino-1H-1,2,4-triazole, followed by a Sandmeyer-type reaction.

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via their diazonium salts.[1] This powerful transformation provides a reliable method for introducing a bromine atom onto the triazole ring, a feat not easily achieved by direct electrophilic bromination due to the electron-deficient nature of the triazole ring.

Experimental Protocol: Synthesis of this compound via Diazotization-Sandmeyer Reaction

This protocol outlines a robust and reproducible method for the synthesis of this compound from 3-amino-1H-1,2,4-triazole. The procedure is a self-validating system, with clear steps and observable transitions.

Materials:

-

3-amino-1H-1,2,4-triazole

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite

-

Copper(I) bromide

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature control

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-1H-1,2,4-triazole in a 48% aqueous solution of hydrobromic acid. The reaction should be cooled to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution to a pH of approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature between 0-5 °C is critical for maximizing the yield of the desired intermediate.

-

Copper(I) Bromide Catalyst: Copper(I) is essential for the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical mechanism.

-

Acidic Conditions: The reaction is carried out in a strong acid (HBr) to ensure the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

Reaction Mechanism: A Radical Pathway

The synthesis of this compound via the Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]

Caption: The synthesis of this compound via the Sandmeyer reaction.

The key steps in the mechanism are:

-

Diazotization: The primary amino group of 3-amino-1H-1,2,4-triazole reacts with nitrous acid (formed in situ from sodium nitrite and hydrobromic acid) to form a stable diazonium salt.

-

Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt.

-

Loss of Nitrogen: The resulting radical intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to form a triazolyl radical.

-

Halogen Transfer: The triazolyl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.

Applications and Historical Significance: A Building Block for Innovation

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bond is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This has allowed for the facile introduction of various aryl, alkyl, and alkynyl substituents at the 3-position of the triazole ring, paving the way for the synthesis of large libraries of compounds for biological screening.

In Agrochemicals: A Legacy of Crop Protection

The history of triazole-based agrochemicals dates back to the 1970s with the introduction of the first triazole fungicides.[3][4] These compounds revolutionized crop protection by providing systemic activity against a broad spectrum of fungal pathogens.[5][6] They function by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] While this compound itself is not a commercial fungicide, it serves as a key precursor for the synthesis of more complex and potent active ingredients. The ability to readily modify the 3-position allows for the fine-tuning of the molecule's biological activity, spectrum, and physicochemical properties.

In Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This has made it an attractive scaffold in drug design. This compound provides a convenient entry point for the synthesis of a diverse range of potential therapeutic agents, including antifungal, antibacterial, antiviral, and anticancer compounds.[7][8] The bromo-substituent allows for the strategic elaboration of the triazole core to optimize interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂BrN₃ | [9] |

| Molecular Weight | 147.96 g/mol | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 186-197 °C | [9][11][12] |

| Boiling Point | 295.4 °C (Predicted) | [9][11] |

| Density | 2.102 g/cm³ (Predicted) | [9] |

| pKa | 7.84 (Predicted) | |

| CAS Number | 7343-33-1 | [9] |

Conclusion

This compound has cemented its position as a pivotal building block in modern synthetic chemistry. Its straightforward and reliable synthesis, coupled with the versatile reactivity of its carbon-bromine bond, has made it an indispensable tool for researchers in both the pharmaceutical and agrochemical industries. The historical success of triazole-based compounds underscores the enduring importance of this heterocyclic scaffold, and the continued exploration of derivatives synthesized from this compound promises to yield new and innovative solutions to challenges in medicine and agriculture.

References

-

A Short History of Fungicides. (2008). American Phytopathological Society. [Link]

-

Fungicides: Triazoles. (2006). Iowa State University Digital Repository. [Link]

-

Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. (2008). APS Journals. [Link]

-

The History of Azole Chemistry. (1986). American Chemical Society. [Link]

-

3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. PubChem. [Link]

-

Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]

-

(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2014). ResearchGate. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). National Institutes of Health. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). PubMed Central. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]

-

The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]

-

Research progress of triazole derivatives in the discovery of agricultural chemicals. ResearchGate. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. A Short History of Fungicides [apsnet.org]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. guidechem.com [guidechem.com]

- 11. 7343-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 7343-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Senior Application Scientist's Technical Guide to 3-Bromo-1H-1,2,4-triazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-1H-1,2,4-triazole

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the success of a discovery program. This compound (CAS No. 7343-33-1) has emerged as a particularly valuable and versatile building block. Its utility stems not from its own biological activity, but from the latent reactivity embedded within its structure: a readily functionalizable N-H bond on the triazole ring and a C-Br bond perfectly poised for a host of cross-coupling reactions.

The 1,2,4-triazole core is a privileged scaffold, present in numerous FDA-approved drugs, where it often serves as a bioisostere for amide or ester groups, enhances solubility, and participates in crucial hydrogen-bonding interactions with biological targets. The bromine atom at the 3-position transforms this stable core into a reactive handle, enabling chemists to introduce diverse molecular complexity in a controlled, stepwise manner. This guide provides an in-depth examination of the properties, commercial availability, reactivity, and strategic application of this compound, offering field-proven insights for its effective deployment in research and development.

Physicochemical Properties and Structural Considerations

A foundational understanding of a reagent's properties is the bedrock of its effective use. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7343-33-1 | [1][2] |

| Molecular Formula | C₂H₂BrN₃ | [2] |

| Molecular Weight | 147.96 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline solid/powder | |

| Melting Point | 187-189 °C | [1] |

| Purity (Typical) | ≥95% to ≥98% | [1][2] |

| Synonyms | 5-bromo-1H-1,2,4-triazole; 3-bromo-4H-1,2,4-triazole |[2] |

The Critical Concept of Tautomerism

From an application scientist's perspective, overlooking tautomerism is a common pitfall that can lead to unexpected reactivity and product mixtures. This compound exists as a mixture of tautomers, with the proton residing on different nitrogen atoms of the triazole ring. The primary forms are the 1H, 2H, and 4H tautomers. While the 1H-tautomer is commonly depicted, the relative stability and population of these forms can be influenced by the solvent, pH, and solid-state packing forces. This is a critical consideration during reaction planning, as functionalization can potentially occur at any available nitrogen, leading to regioisomers.

Caption: Tautomeric forms of 3-Bromo-1,2,4-triazole.

Commercial Availability & Sourcing

This compound is readily available from numerous chemical suppliers, making it an accessible starting material for most research laboratories. Sourcing from a reputable supplier is crucial to ensure high purity and batch-to-batch consistency, which are non-negotiable for reproducible synthetic results, particularly in a drug development context.

Table 2: Major Commercial Suppliers and Typical Offerings

| Supplier | Typical Purity | Common Pack Sizes |

|---|---|---|

| Sigma-Aldrich | ≥97% | 1 g, 5 g, 10 g |

| Apollo Scientific | ≥95% | 5 g, 25 g |

| Santa Cruz Biotechnology | ≥98% | Inquire |

| Matrix Scientific | Not specified | 1 g, 5 g, 25 g |

| BLDpharm | Not specified | Inquire |

| Amerigo Scientific | Not specified | Inquire |

Note: Pricing and availability are subject to change. Researchers should consult supplier websites for current information.

Synthesis and Reactivity: A Platform for Molecular Diversity

The synthetic power of this compound lies in its orthogonal reactive sites. The acidic N-H proton allows for selective N-functionalization, while the C-Br bond is a handle for subsequent carbon-carbon or carbon-heteroatom bond formation. This dual reactivity allows for a programmed, stepwise approach to building complex molecules.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the parent compound provides valuable chemical context. A common laboratory-scale approach involves the diazotization of 3-amino-1H-1,2,4-triazole followed by a Sandmeyer-type bromination.[3][4] The amino group is converted into a diazonium salt, an excellent leaving group (N₂), which is then displaced by a bromide ion, typically from a copper(I) bromide source.[3]

Sources

The Bromotriazole Synthon: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1] Its value, however, is often unlocked through precise functionalization, a process where halogenated intermediates play a pivotal role. This guide provides an in-depth exploration of the fundamental reactivity of bromine on the triazole ring. We move beyond simple procedural descriptions to dissect the underlying principles of electrophilic bromination and, critically, the subsequent transformation of the resulting bromotriazole into a versatile synthon for complex molecule synthesis. This document is designed for the practicing researcher, offering not only the mechanistic "what" but the strategic "why" behind protocol choices, focusing on the palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that have revolutionized the use of these intermediates in drug discovery.

The Triazole Core: An Introduction to its Electronic Landscape

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both are considered aromatic but are inherently electron-deficient due to the high electronegativity of the nitrogen atoms. This electronic character profoundly influences their reactivity. Unlike electron-rich aromatic systems like benzene, triazoles are generally deactivated towards classical electrophilic aromatic substitution (EAS).[2] Overcoming this deactivation is the first challenge in harnessing their synthetic potential. The introduction of a bromine atom serves a dual purpose: it is a key functionalization step in itself and, more importantly, it installs a versatile leaving group for subsequent, powerful bond-forming reactions.

Part I: Synthesis of the Bromotriazole Intermediate via Electrophilic Halogenation

The direct bromination of a triazole ring is a classic example of electrophilic aromatic substitution on an electron-deficient heterocycle. The reaction requires a potent electrophilic bromine source to overcome the ring's inherent deactivation.

Mechanism of Electrophilic Bromination

The reaction proceeds via a two-step addition-elimination mechanism.[3] A highly reactive electrophilic brominating species, often generated from molecular bromine with a Lewis acid catalyst (e.g., FeBr₃) or by using N-Bromosuccinimide (NBS), is attacked by the π-electrons of the triazole ring.[4] This forms a non-aromatic, positively charged carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[3] A base then abstracts a proton from the carbon atom that was attacked, restoring aromaticity and yielding the brominated triazole. The first step, the formation of the carbocation, is the rate-determining step due to the temporary loss of aromaticity.

Caption: Generalized mechanism for Electrophilic Aromatic Bromination of a triazole.

Regioselectivity

-

1,2,3-Triazoles: Unsubstituted 1H-1,2,3-triazole is often brominated at the C4 and C5 positions. The presence of substituents heavily directs the outcome. For instance, 4-bromo-NH-1,2,3-triazoles can be selectively alkylated at the N-2 position, highlighting how the bromine atom can direct subsequent reactions.[5] Similarly, starting with 4,5-dibromo-1,2,3-triazole can force alkylation or arylation to occur at the N-2 position due to steric hindrance, after which the bromine atoms can be selectively functionalized or removed.[6]

-

1,2,4-Triazoles: Bromination of 1,2,4-triazoles typically occurs at the C3 and/or C5 positions, which are electronically analogous. Using reagents like bromine or N-bromosuccinimide can lead to the synthesis of compounds like 3,5-Dibromo-4H-1,2,4-triazole.[7]

Field-Proven Experimental Protocol: Bromination of a Substituted 1,2,4-Triazole

This protocol describes a general procedure for the synthesis of a 3-bromo-1,2,4-triazole derivative.

Objective: To install a bromine atom at the C3 position of a 1-aryl-1H-1,2,4-triazole.

Materials:

-

1-aryl-1H-1,2,4-triazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: Dissolve the starting triazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

-

Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromo-1-aryl-1H-1,2,4-triazole.[8]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: The Bromotriazole as a Gateway for C-C and C-N Bond Formation

The true synthetic power of the bromotriazole lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the construction of more complex molecular architectures, a strategy central to modern drug development.[9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[10][11][12]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromotriazole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of a 4-Bromo-1,2,3-triazole

Objective: To synthesize a 2,4,5-trisubstituted-1,2,3-triazole from a 2-substituted-4-bromo-1,2,3-triazole.[5]

Materials:

-

2-Substituted-4-bromo-1,2,3-triazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

-

Schlenk flask or sealed tube

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add the bromotriazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the desired trisubstituted triazole.[5][14]

| Parameter | Typical Conditions for Bromotriazole Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | SPhos, XPhos (used with Pd(OAc)₂) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80 - 120 °C |

| Yield | Generally >70% |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[15][16][17] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15]

Mechanism: The cycle is similar to the Suzuki coupling. Key steps include the oxidative addition of the Pd(0) catalyst to the bromotriazole, formation of a palladium-amido complex via deprotonation of the coordinated amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of a Bromotriazole

Objective: To couple a primary or secondary amine with a bromotriazole derivative.

Materials:

-

Bromotriazole (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)

-

Xantphos (Ligand) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

Glovebox or Schlenk line technique

Procedure:

-

Catalyst Pre-formation (Optional but recommended): In a glovebox, add Pd₂(dba)₃ and Xantphos to a vial, add the solvent, and stir for 10 minutes.

-

Reaction Setup: In a separate vial inside the glovebox, add the bromotriazole, the amine, and the NaOtBu base.

-

Combining Reagents: Add the catalyst solution to the substrate/base mixture. Seal the vial and remove it from the glovebox.

-

Reaction: Heat the mixture to 90-110 °C. Monitor by LC-MS.

-

Work-up: After completion (typically 4-16 hours), cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

-

Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21] It is unique in its use of a dual-catalyst system, typically palladium and a copper(I) salt.[19][20]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromotriazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to yield the alkynylated triazole and regenerate the Pd(0) catalyst.[22]

| Parameter | Typical Conditions for Bromotriazole Sonogashira Coupling |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Cu Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

| Yield | Good to excellent |

Protocol: Sonogashira Coupling of a Bromotriazole

Objective: To synthesize an alkynyl-substituted triazole.

Materials:

-

Bromotriazole (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) Iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (as base and solvent) or THF/Et₃N mixture

-

Schlenk flask

Procedure:

-

Inert Atmosphere: Add the bromotriazole, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon three times.

-

Solvent/Base Addition: Add degassed triethylamine followed by the terminal alkyne via syringe.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Once complete, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, filter to remove salts, and concentrate. Purify by column chromatography to isolate the product.

Part III: Spectroscopic Characterization of Bromotriazoles

Confirmation of a successful bromination reaction is critical before proceeding to subsequent coupling steps.

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, the introduction of an electron-withdrawing bromine atom typically causes a downfield shift of the remaining protons on the triazole ring. The disappearance of a proton signal from the position of bromination is the most direct evidence of success.

-

Mass Spectrometry (MS): The most definitive evidence comes from mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of equal intensity, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a hallmark of a mono-brominated compound.

Conclusion: A Cornerstone of Synthesis Strategy